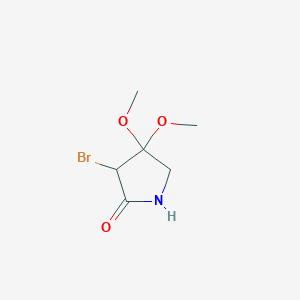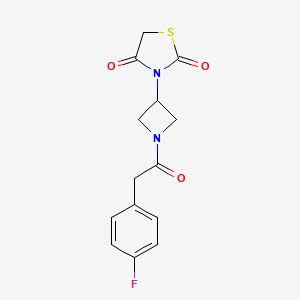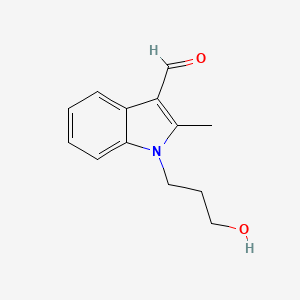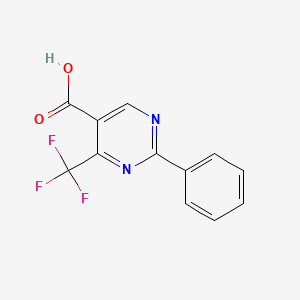
3-Bromo-4,4-dimethoxypyrrolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Halogenated Oligo(N-phenyl-m-aniline)s :
- Ito et al. (2002) achieved the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s, a process that may involve 3-Bromo-4,4-dimethoxypyrrolidine-2-one or similar compounds. Their study included X-ray crystallographic analysis and redox properties investigation (Ito et al., 2002).
Creation of Novel Cyclic Amino Acid Derivatives :
- Mangelinckx et al. (2005) focused on the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These compounds, synthesized on a multigram scale, are important for further functionalization due to their protected carbonyl function (Mangelinckx et al., 2005).
Synthesis and Structural Analysis in Heterocycles :
- Chen Yu-yan (2004) conducted a synthesis process involving 3-bromo-2,6-dimethoxypyridine, a compound structurally similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This process included electrophilic substitution and oxidation reactions, highlighting the compound's role in complex organic synthesis (Chen Yu-yan, 2004).
Exploration of Halogeno-Derivatives in Crystal Structures :
- Morzyk-Ociepa et al. (2018) investigated the crystal structures and vibrational spectra of various halogeno-derivatives, including those similar to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. This research provides insight into the structural and spectral characteristics of such compounds (Morzyk-Ociepa et al., 2018).
Study of Molecular Structures and Hydrogen Bonding :
- Dega-Szafran et al. (2001) analyzed the intra- and intermolecular interactions in halopyridinium-propionic acid halides, which are structurally related to 3-Bromo-4,4-dimethoxypyrrolidine-2-one. Their work underscores the importance of hydrogen bonding and electrostatic interactions in such molecules (Dega-Szafran et al., 2001).
properties
IUPAC Name |
3-bromo-4,4-dimethoxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-10-6(11-2)3-8-5(9)4(6)7/h4H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBUTKADSHMFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC(=O)C1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid](/img/structure/B2369502.png)

![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2369504.png)

![(2-{4-[(Dimethylamino)methyl]phenyl}phenyl)methanamine](/img/structure/B2369506.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2369509.png)


![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2369520.png)
![1-[(7Z)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-chloroethanone](/img/structure/B2369521.png)


